molecular formula C9H13BO4S B578219 4-(Propylsulfonyl)phenylboronic acid CAS No. 1217501-34-2

4-(Propylsulfonyl)phenylboronic acid

Cat. No.: B578219
CAS No.: 1217501-34-2
M. Wt: 228.069
InChI Key: JWRPDLRKXOTPJH-UHFFFAOYSA-N
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Description

4-(Propylsulfonyl)phenylboronic acid is an organoboron compound with the molecular formula C9H13BO4S. It is a boronic acid derivative that features a phenyl ring substituted with a propylsulfonyl group and a boronic acid functional group. This compound is of interest due to its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propylsulfonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Propylsulfonyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Propylsulfonyl)phenylboronic acid is unique due to the presence of the propylsulfonyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable tool in medicinal chemistry and materials science.

Biological Activity

4-(Propylsulfonyl)phenylboronic acid is an organoboron compound that has gained attention in medicinal chemistry and materials science due to its unique structural properties and biological activities. This compound is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a propylsulfonyl group. The presence of the propylsulfonyl moiety enhances the compound's solubility and reactivity, making it a valuable building block for various synthetic applications, including drug development and glucose sensing.

Boronic acids, including this compound, are known for their ability to interact with diols and sugars. This interaction occurs through the formation of boronate esters, which can be exploited in designing glucose-responsive materials. The binding affinity of boronic acids to diols varies significantly based on structural modifications, influencing their biological interactions and potential therapeutic applications .

1. Glucose Sensing

This compound has been investigated for its role in glucose sensing applications. The compound forms stable complexes with glucose and other diols, which is crucial for developing sensitive glucose sensors. Studies have shown that modifications to the boronic acid structure can significantly affect binding affinities, thus impacting sensor performance .

2. Anticancer Activity

Research has demonstrated that phenylboronic acids can be utilized in the formulation of nanocomplexes for drug delivery systems. For instance, a study reported the creation of self-assembled nanostructures incorporating doxorubicin (DOX), where this compound played a role in targeting tumor cells effectively. These nanocomplexes exhibited enhanced anti-cancer effects compared to free DOX, showcasing the potential of boronic acids in cancer therapy .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound Name Structure Characteristics Biological Activity
4-(Methylsulfonyl)phenylboronic acidContains a methylsulfonyl groupModerate binding affinity for glucose
4-(Fluorosulfonyl)phenylboronic acidFluorosulfonic group increases reactivityEnhanced anticancer properties
3-(Propylsulfonyl)phenylboronic acidSulfonic group at meta positionVariable activity depending on substitution
2-(Propylsulfonyl)phenylboronic acidSulfonic group at ortho positionInfluences sterics and selectivity in reactions

Case Studies

  • Glucose-Sensitive Drug Delivery Systems : A study developed polymer-based gels incorporating phenylboronic acids that exhibited glucose-triggered drug release properties. These gels demonstrated significant potential for self-regulated insulin delivery systems .
  • Nanocomplexes for Cancer Therapy : In vivo studies showed that nanocomplexes formed with this compound and DOX significantly improved targeting efficiency and therapeutic outcomes compared to free drug administration .

Properties

IUPAC Name

(4-propylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4S/c1-2-7-15(13,14)9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRPDLRKXOTPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681577
Record name [4-(Propane-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-34-2
Record name B-[4-(Propylsulfonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Propane-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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